Cas no 262587-05-3 (1-Bromo-3-(difluoromethoxy)benzene)
1-Bromo-3-(difluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-(difluoromethoxy)benzene
- 3-(Difluoromethoxy)bromobenzene
- PS-7806
- 1-Bromo-3-(difluoromethoxy)benzene, 97%
- J-016353
- CS-W007939
- TQU0263
- 262587-05-3
- MFCD00236233
- Benzene, 1-bromo-3-(difluoromethoxy)-
- 3-difluoromethoxybromobenzene
- SCHEMBL22904
- SY018958
- FT-0659495
- EN300-366098
- DTXSID60371763
- AKOS000195373
- 3-Bromo-1-(difluoromethoxy)benzene
- B4189
- AM61434
- DB-030874
- STL555136
- BBL101340
-
- MDL: MFCD00236233
- Inchi: 1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
- InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)OC(F)F
Computed Properties
- Exact Mass: 221.94900
- Monoisotopic Mass: 221.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.585 g/mL at 25 °C(lit.)
- Boiling Point: 196-197 °C(lit.)
- Flash Point: 199 °F
- Refractive Index: n20/D 1.502(lit.)
- PSA: 9.23000
- LogP: 3.05050
- Solubility: Not determined
1-Bromo-3-(difluoromethoxy)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-Bromo-3-(difluoromethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-(difluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007863-1g |
3-(Difluoromethoxy)bromobenzene |
262587-05-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 007863-5g |
3-(Difluoromethoxy)bromobenzene |
262587-05-3 | 97% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 007863-10g |
3-(Difluoromethoxy)bromobenzene |
262587-05-3 | 97% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 007863-25g |
3-(Difluoromethoxy)bromobenzene |
262587-05-3 | 97% | 25g |
£78.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121029-5g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 5g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121029-25g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 25g |
¥338.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121029-1g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015909-1g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 1g |
¥26 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015909-5g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 5g |
¥46 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015909-25g |
1-Bromo-3-(difluoromethoxy)benzene |
262587-05-3 | 97% | 25g |
¥205 | 2024-05-24 |
1-Bromo-3-(difluoromethoxy)benzene Suppliers
1-Bromo-3-(difluoromethoxy)benzene Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1-Bromo-3-(difluoromethoxy)benzene
1-Bromo-3-(difluoromethoxy)benzene (CAS No. 262587-05-3)
1-Bromo-3-(difluoromethoxy)benzene, also known by its CAS registry number CAS No. 262587-05-3, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its bromine atom at the para position and a difluoromethoxy group at the meta position, making it a valuable intermediate in the construction of complex molecular architectures. Recent advancements in synthetic methodologies have further highlighted its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
The structure of 1-bromo-3-(difluoromethoxy)benzene is particularly appealing due to its electron-withdrawing groups, which enhance reactivity in various coupling reactions. For instance, the bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the difluoromethoxy group introduces steric and electronic effects that can be exploited to control regioselectivity in cross-coupling reactions. These properties have been extensively utilized in the synthesis of biologically active molecules, such as kinase inhibitors and GPCR modulators.
Recent studies have demonstrated the utility of CAS No. 262587-05-3 in the construction of heterocyclic frameworks, which are integral to many drug candidates. For example, researchers have employed this compound as a key intermediate in the synthesis of quinazoline derivatives, which exhibit potent anti-cancer activity. The ability to introduce diverse functional groups at specific positions on the aromatic ring has made it a cornerstone in modular synthetic strategies.
In addition to its role in medicinal chemistry, 1-bromo-3-(difluoromethoxy)benzene has found applications in materials science. Its electron-withdrawing groups make it suitable for use in the synthesis of advanced polymers and organic semiconductors. For instance, recent work has explored its incorporation into conjugated polymer systems for applications in organic electronics, such as field-effect transistors and light-emitting diodes.
The synthesis of CAS No. 262587-05-3 has also been a subject of recent research interest. Traditional methods involve multi-step procedures with low overall yields, but advancements in catalytic systems and transition metal-mediated reactions have enabled more efficient routes. For example, the use of palladium catalysts has facilitated cross-coupling reactions that allow for direct installation of the difluoromethoxy group onto aromatic rings.
In terms of safety and handling, while 1-bromo-3-(difluoromethoxy)benzene is not classified as a hazardous material under standard conditions, proper precautions should be taken during storage and use to avoid exposure to moisture or strong oxidizing agents. Its stability under normal conditions makes it suitable for large-scale production and distribution.
Looking ahead, the continued exploration of CAS No. 262587-05-3's chemical properties is expected to unlock new avenues for its application. Researchers are currently investigating its potential as a building block for nanomaterials and advanced biomaterials, which could revolutionize fields such as regenerative medicine and energy storage.
In summary, 1-bromo-3-(difluoromethoxy)benzene, with its unique structural features and versatile reactivity, remains a vital compound in contemporary organic synthesis. Its role as an intermediate in drug discovery and materials science underscores its importance across multiple disciplines. As research continues to uncover new applications and synthetic pathways, this compound will undoubtedly remain at the forefront of chemical innovation.
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